

Synthesis Protocol for 6-Nitro-benzoxazole-2-thiol: An Application Note

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Compound of Interest

Compound Name: 6-Nitro-benzoxazole-2-thiol

Cat. No.: B081354

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This document provides a detailed protocol for the chemical synthesis of **6-Nitro-benzoxazole-2-thiol**, a key intermediate in the development of various biologically active benzoxazole derivatives. The provided methodologies are based on established synthetic routes, offering a reproducible procedure for laboratory-scale preparation.

Introduction

6-Nitro-benzoxazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group and the thiol functionality provides versatile handles for further chemical modifications, allowing for the generation of diverse molecular libraries for biological screening. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antitubercular properties. This protocol outlines a common and effective method for the synthesis of the title compound.

Physicochemical Properties

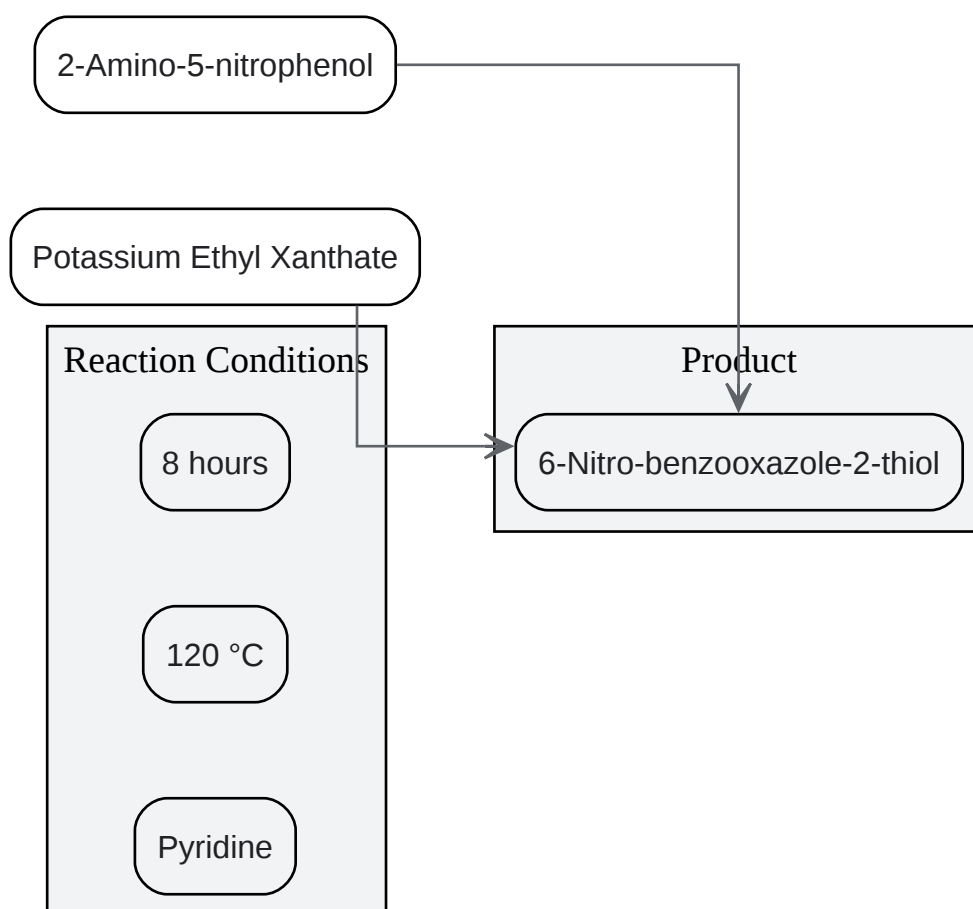
A summary of the key physicochemical properties of **6-Nitro-benzoxazole-2-thiol** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	14541-93-6	[1]
Molecular Formula	C ₇ H ₄ N ₂ O ₃ S	[1]
Molecular Weight	196.18 g/mol	[1]
Appearance	Yellow solid	[2]

Synthesis of 6-Nitro-benzoxazole-2-thiol

The synthesis of **6-Nitro-benzoxazole-2-thiol** is achieved through the cyclization of 2-Amino-5-nitrophenol with potassium ethyl xanthate in a suitable solvent.

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **6-Nitro-benzoxazole-2-thiol**.

Experimental Protocol

Materials:

- 2-Amino-5-nitrophenol
- Potassium ethyl xanthate
- Pyridine
- 1.5N Hydrochloric acid (HCl)
- Methanol
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and flask
- Filter paper
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-nitrophenol (1.0 g, 6.48 mmol) and potassium ethyl xanthate (1.14 g, 7.13 mmol).^[2]
- **Solvent Addition:** Add a suitable amount of pyridine to the flask to dissolve the reactants.

- Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 8 hours.[2]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Acidification: Acidify the reaction mixture by the slow addition of 1.5N HCl until a precipitate forms.[2]
- Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.[2]
- Washing: Wash the collected solid with cold water to remove any residual salts.
- Drying: Dry the product under vacuum to yield the crude **6-Nitro-benzooxazole-2-thiol**. [2]
The reported yield for this procedure is approximately 78%. [2]
- Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent such as methanol.[3] Dissolve the crude solid in a minimum amount of hot methanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization Data

The synthesized **6-Nitro-benzooxazole-2-thiol** can be characterized using various analytical techniques.

Quantitative Data Summary

Reactant	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio
2-Amino-5-nitrophenol	154.12	1.0	6.48	1.0
Potassium Ethyl Xanthate	160.29	1.14	7.13	1.1

Product	Yield (g)	Yield (%)
6-Nitro-benzooxazole-2-thiol	1.0	78

Spectroscopic Data

Mass Spectrometry:

Technique	Result
MS (ESI+)	m/z 197.18 [M+H] ⁺

Predicted Spectroscopic Characteristics:

Note: Experimental spectra for **6-Nitro-benzooxazole-2-thiol** are not readily available in the public domain. The following are predicted characteristics based on the chemical structure and data from analogous compounds.

¹H NMR (DMSO-d₆, 400 MHz):

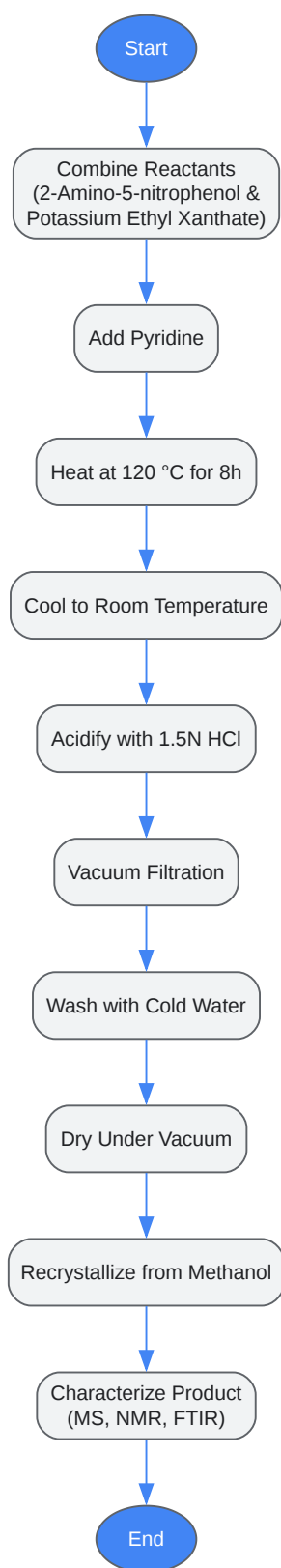
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 13.0 - 14.0	br s	1H	N-H (thione tautomer) or S-H (thiol tautomer)
~ 8.3 - 8.5	d	1H	Aromatic H
~ 8.0 - 8.2	dd	1H	Aromatic H
~ 7.4 - 7.6	d	1H	Aromatic H

FTIR (KBr, cm⁻¹):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2600 - 2550	Weak	S-H stretch (thiol tautomer)[4] [5]
~ 1620 - 1600	Medium	C=N stretch
~ 1520 - 1475	Strong	Asymmetric NO ₂ stretch
~ 1350 - 1300	Strong	Symmetric NO ₂ stretch
~ 1250 - 1200	Medium	C=S stretch (thione tautomer)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **6-Nitro-benzooxazole-2-thiol**.



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Caption: Workflow for the synthesis and purification of **6-Nitro-benzooxazole-2-thiol**.

Applications

6-Nitro-benzooxazole-2-thiol serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further derivatized. The thiol group is also amenable to a variety of chemical transformations. These properties make it a key intermediate for producing compounds with potential therapeutic applications, including antitubercular agents, and for the synthesis of organic sulfides used in various chemical industries.[1]

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.
- Hydrochloric acid is corrosive. Handle with care.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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